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Compound of Interest

Compound Name: 6-Methyl-1-indanone

Cat. No.: B1306188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Methyl-1-indanone, a significant molecule in organic synthesis and medicinal chemistry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The structural elucidation of 6-Methyl-1-indanone is critically supported by a combination of

spectroscopic techniques. The data presented in the following tables provide a quantitative

summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.62 d 1H Ar-H

7.35 s 1H Ar-H

7.28 d 1H Ar-H

3.05 t 2H -CH₂-

2.70 t 2H -CH₂-CO-

2.40 s 3H Ar-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

206.5 C=O C1 (Indanone carbonyl)

154.0 Aromatic C C7a

144.9 Aromatic C C6

138.0 Aromatic C C3a

134.8 Aromatic CH C5

126.5 Aromatic CH C4

123.8 Aromatic CH C7

36.3 CH₂ C2

25.9 CH₂ C3

21.5 CH₃ Ar-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3050 Medium Aromatic C-H Stretch

2925 Medium Aliphatic C-H Stretch

1705 Strong C=O Stretch (Ketone)

1610 Medium Aromatic C=C Stretch

1480 Medium C-H Bend (CH₂)

820 Strong C-H Bend (Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity (%) Assignment

146 100 [M]⁺ (Molecular Ion)

131 85 [M-CH₃]⁺

118 60 [M-CO]⁺

103 45 [M-CO-CH₃]⁺

91 70 [C₇H₇]⁺ (Tropylium ion)

77 30 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 6-Methyl-1-indanone is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
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Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45

degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically

operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5

seconds) and a larger number of scans (1024 or more) are generally required due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are

referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): A small amount of 6-Methyl-1-indanone is

dissolved in a volatile solvent (e.g., dichloromethane or acetone).[1] A drop of this solution is

applied to a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a

thin film of the solid compound on the plate.[1]

Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A

background spectrum of the clean, empty salt plate is recorded first. The sample spectrum is

then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in

terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 6-Methyl-1-indanone in a suitable volatile solvent

(e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass

spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.[2] In

EI, the sample molecules in the gas phase are bombarded with a high-energy electron
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beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.[2]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic identification of an

organic compound like 6-Methyl-1-indanone.
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Caption: General workflow for the spectroscopic analysis of 6-Methyl-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306188#spectroscopic-data-for-6-methyl-1-
indanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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